2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique molecular structure. This compound is a derivative of Meldrum's acid, a cyclic ester of malonic acid, and is known for its applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione typically involves the Knoevenagel condensation reaction. This reaction is performed between 2-methylbenzaldehyde and Meldrum's acid in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the aldehyde to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the sulfanyl group to a sulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 2,2-Dimethyl-5-{[(2-methylphenyl)sulfonyl]methylene}-1,3-dioxane-4,6-dione.
Reduction: Formation of 2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methanol}-1,3-dioxane-4,6-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. Its acidity and steric rigidity make it an excellent reagent for Knoevenagel condensation reactions.
Biology: The compound and its derivatives have shown potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty chemicals due to its versatility in organic synthesis.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione exerts its effects involves its interaction with various molecular targets and pathways. The compound's ability to form stable intermediates during reactions makes it a valuable reagent in synthetic chemistry. Its biological activities are attributed to its interaction with specific enzymes and receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): The parent compound of 2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione.
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: A structurally similar compound with a phenyl group instead of a sulfanyl group.
Uniqueness: The presence of the sulfanyl group in this compound distinguishes it from its parent compound and other similar derivatives. This functional group imparts unique chemical reactivity and potential biological activities.
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Properties
IUPAC Name |
2,2-dimethyl-5-[(2-methylphenyl)sulfanylmethylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-9-6-4-5-7-11(9)19-8-10-12(15)17-14(2,3)18-13(10)16/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKLMHLPXPERKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC=C2C(=O)OC(OC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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